molecular formula C6H4ClF2NO B15200437 (5-Chloro-2,3-difluoropyridin-4-yl)methanol

(5-Chloro-2,3-difluoropyridin-4-yl)methanol

Cat. No.: B15200437
M. Wt: 179.55 g/mol
InChI Key: UFLZRKXJSGLLAE-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-difluoropyridin-4-yl)methanol: is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring and a methanol group attached to the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Methanolysis: The compound can be synthesized through halogenation of pyridine derivatives followed by methanolysis

  • Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to introduce fluorine and chlorine atoms onto the pyridine ring.

Industrial Production Methods:

  • Batch Production: Industrial-scale production often involves batch processes where raw materials are reacted in controlled conditions to ensure the desired product quality and yield.

  • Continuous Flow Processes: Continuous flow chemistry can be used to enhance the efficiency and scalability of the synthesis process, reducing reaction times and improving safety.

Chemical Reactions Analysis

(5-Chloro-2,3-difluoropyridin-4-yl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine ring, replacing chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

(5-Chloro-2,3-difluoropyridin-4-yl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Chloro-2,3-difluoropyridin-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

(5-Chloro-2,3-difluoropyridin-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:

  • 5-Chloro-2,3,6-trifluoropyridine: Similar in structure but lacks the methanol group.

  • 2,3-Difluoropyridine: Lacks chlorine and methanol groups.

  • 4-Methoxypyridine: Similar methanol group but lacks fluorine and chlorine atoms.

These comparisons emphasize the unique combination of functional groups in This compound

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

(5-chloro-2,3-difluoropyridin-4-yl)methanol

InChI

InChI=1S/C6H4ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2

InChI Key

UFLZRKXJSGLLAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)CO)Cl

Origin of Product

United States

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